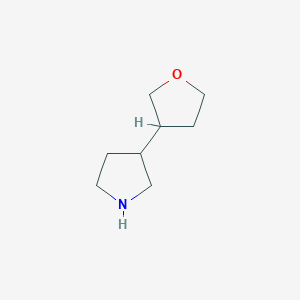

3-(Oxolan-3-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-9-5-7(1)8-2-4-10-6-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAOFWPBPHGGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxolan 3 Yl Pyrrolidine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(Oxolan-3-yl)pyrrolidine offers several logical pathways for its construction. The primary disconnections can be made at the C-C bond linking the two rings or within the rings themselves.

Disconnection A (C-N/C-C bonds of the pyrrolidine (B122466) ring): This approach involves forming the pyrrolidine ring as the key step. The oxolane moiety would be present in the acyclic precursor. For example, a 1,4-dicarbonyl compound or a related dielectrophile bearing an oxolane substituent could undergo cyclization with a primary amine or ammonia. Alternatively, an intramolecular cyclization of an amino-functionalized oxolane derivative can be envisioned.

Disconnection B ([3+2] Cycloaddition): A powerful strategy for pyrrolidine synthesis involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. In this context, an oxolane-containing alkene could serve as the dipolarophile, reacting with an azomethine ylide to form the pyrrolidine ring in a highly convergent manner. nih.govnih.govmdpi.comnih.gov

Disconnection C (C-O/C-C bonds of the oxolane ring): This strategy prioritizes the formation of the oxolane ring. An existing pyrrolidine scaffold substituted with a suitable diol or halo-alcohol functionality could undergo intramolecular cyclization, such as an acid-catalyzed dehydration or a Williamson ether synthesis, to forge the tetrahydrofuran (B95107) ring. nih.gov

These strategic disconnections pave the way for the various synthetic routes detailed in the following sections.

Classical and Established Synthetic Routes to the Core Structure

The construction of the 3-(Oxolan-3-yl)pyrrolidine core relies on well-established methods for forming five-membered heterocyclic rings.

The pyrrolidine ring is a ubiquitous feature in pharmaceuticals and natural products, and numerous methods for its synthesis have been developed. researchgate.netmdpi.com

Intramolecular amination is a direct and effective method for constructing the pyrrolidine ring. This strategy involves the cyclization of a linear substrate containing an amine and a suitable leaving group or an unactivated C-H bond at the δ-position. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, for instance, provides an efficient route to pyrrolidines from readily available starting materials. organic-chemistry.org The reaction typically involves a picolinamide (B142947) (PA) protected amine substrate and a palladium catalyst. organic-chemistry.org

Enzyme-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool. nih.gov Engineered cytochrome P411 enzymes can catalyze the insertion of an alkyl nitrene into a C–H bond to form pyrrolidine derivatives with high efficiency and enantioselectivity. nih.gov These biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov

Table 1: Examples of Catalysts for Intramolecular Amination

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Palladium(II) Acetate / Picolinamide | Primary or secondary amines with accessible δ C-H bonds | Utilizes inexpensive reagents, predictable selectivity. organic-chemistry.org |

| Engineered Cytochrome P411 | Organic azides | High enantioselectivity and catalytic efficiency. nih.gov |

The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful and convergent methods for synthesizing substituted pyrrolidines. nih.govresearchgate.net Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of aziridines. nih.gov

This approach allows for the creation of multiple stereocenters in a single step with a high degree of control. nih.gov The reaction of nonstabilized azomethine ylides with olefinic compounds can lead to densely functionalized pyrrolidines. nih.govdurham.ac.uk For the synthesis of a 3-(Oxolan-3-yl)pyrrolidine derivative, a vinyl-substituted oxolane would serve as the dipolarophile. The reaction's regio- and stereoselectivity can often be predicted and controlled by the nature of the substituents on both the ylide and the dipolarophile. nih.govnih.gov

Table 2: [3+2] Cycloaddition for Pyrrolidine Synthesis

| Ylide Source | Dipolarophile | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Isatin and Sarcosine | trans-1,2-Dibenzoylethylene | Conventional Heating | Spiro[indoline-pyrrolidine] derivatives. iaea.org |

| Cyclic Amines and Aldehydes | Olefinic Oxindoles | Acid Additive | Spirooxindole-pyrrolidines. nih.gov |

Reductive amination provides another robust route to the pyrrolidine nucleus, typically involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction of the intermediate di-imine or enamine. nih.gov This process forms two C-N bonds in a single operational sequence. nih.gov

Catalytic transfer hydrogenation using an iridium catalyst is an efficient method for the reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines. nih.gov Another approach involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran, which serves as a synthetic equivalent of 1,4-butanedial, using sodium borohydride (B1222165) in an acidic aqueous medium. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.orgresearchgate.net

The oxolane ring, or tetrahydrofuran (THF), is a common structural motif in natural products. nih.gov Its synthesis can be achieved through various cyclization strategies. A prevalent method involves the acid-catalyzed dehydration and cyclization of 1,4-diols. nih.gov For example, 2-deoxy-D-ribose can be reduced to the corresponding alditol, which then undergoes dehydration–cyclization in an acidic aqueous solution to yield a substituted oxolane. nih.gov

Another key strategy is the intramolecular Williamson ether synthesis, where a halo-alcohol undergoes base-promoted ring closure to form the cyclic ether. This approach is particularly useful for creating substituted tetrahydrofurans with well-defined stereochemistry. The starting material would be a pyrrolidine derivative functionalized with a 4-halobutan-1-ol side chain, which upon treatment with a base, would cyclize to form the desired 3-(Oxolan-3-yl)pyrrolidine structure.

Fragment Coupling Strategies for Pyrrolidine-Oxolane Linkage

An alternative to constructing one ring onto the other is to synthesize the pyrrolidine and oxolane fragments separately and then join them together. This convergent approach can be highly efficient and allows for greater modularity in synthesizing a library of derivatives.

Amide bond formation is one of the most reliable and frequently employed reactions in synthetic chemistry. researchgate.netresearchgate.net In a fragment coupling strategy, a pyrrolidine derivative containing a carboxylic acid or its activated form (e.g., an acyl chloride) can be coupled with an amine-functionalized oxolane derivative. The reaction is typically mediated by a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC or EDC), which activates the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net This method is robust and has been extensively optimized for a wide range of substrates, including those with steric hindrance or sensitive functional groups. rsc.orgnih.gov The resulting amide linkage serves as a stable covalent bridge connecting the two heterocyclic rings.

| Coupling Reagent Class | Example(s) | General Application |

| Carbodiimides | DCC, EDC | Widely used for direct coupling of carboxylic acids and amines. |

| Phosphonium Salts | BOP, PyBOP | Effective for sterically hindered or less reactive substrates. |

| Uronium/Guanidinium Salts | HBTU, HATU | High efficiency, often used in solid-phase peptide synthesis. |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to a highly reactive acyl chloride for reaction with amines. |

Direct C-O or C-C bond formation between pre-formed heterocyclic fragments provides another powerful convergent strategy. An ether linkage can be forged using the Williamson ether synthesis, where, for example, a 3-hydroxy-pyrrolidine derivative is deprotonated to form an alkoxide, which then displaces a leaving group on a 3-substituted oxolane. mdpi.com

Alternatively, C-C bonds can be formed through alkylation. This could involve the reaction of a nucleophilic carbon on one ring (e.g., an organometallic derivative or an enolate of a pyrrolidone) with an electrophilic carbon on the other (e.g., an oxolane bearing a leaving group). Such strategies are fundamental for creating a direct and robust connection between the two heterocyclic cores.

Asymmetric Synthesis Approaches for Enantioenriched 3-(Oxolan-3-yl)pyrrolidine

Many applications of complex molecules require a specific enantiomer. Therefore, developing synthetic routes that can control stereochemistry is of paramount importance.

Asymmetric catalysis offers an efficient means to produce enantioenriched compounds, often by using a small amount of a chiral catalyst to generate large quantities of a chiral product. researchgate.net These strategies can be applied to the synthesis of 3-(Oxolan-3-yl)pyrrolidine by controlling the stereochemistry during the formation of either the pyrrolidine ring, the oxolane ring, or the bond that connects them.

One prominent approach is the use of chiral organocatalysts, such as proline and its derivatives, to catalyze asymmetric reactions. nih.gov For example, an asymmetric Michael addition or an aldol (B89426) reaction could be used to construct a key intermediate with the desired stereocenters, which is then elaborated into the final target molecule. nih.gov

Transition metal catalysis, employing chiral ligands, is another powerful tool. Chiral iridium, rhodium, or palladium complexes can be used to catalyze a variety of asymmetric transformations, including hydrogenations, cycloadditions, and C-H activation reactions, to install chirality with high levels of enantioselectivity. organic-chemistry.orgnih.govdicp.ac.cn For instance, an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide, catalyzed by a chiral metal complex, could be a direct route to an enantioenriched pyrrolidine core. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.gov

| Catalyst Type | Example Reaction | Key Feature |

| Chiral Organocatalysts (e.g., Proline derivatives) | Asymmetric Aldol/Michael Additions | Metal-free, environmentally friendly, high enantioselectivity. nih.gov |

| Chiral Lewis Acids | Asymmetric Diels-Alder/Cycloadditions | Activation of substrates towards nucleophilic attack with facial selectivity. |

| Chiral Transition Metal Complexes (Ir, Rh, Pd) | Asymmetric Hydrogenation/C-H Activation | High turnover numbers and excellent enantiocontrol in various transformations. organic-chemistry.orgdicp.ac.cn |

| Chiral Brønsted Acids | Asymmetric Mannich/Pictet-Spengler Reactions | Protonation and activation of substrates within a chiral environment. researchgate.net |

Organocatalytic Methods in Pyrrolidine Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, provides a complementary approach to metal catalysis, often lauded for its operational simplicity and lower toxicity. dntb.gov.ua Proline and its derivatives are privileged organocatalysts capable of activating substrates through enamine or iminium ion formation. nih.govnih.govnih.gov A common strategy is the asymmetric [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene. benthamdirect.comnih.gov Chiral bifunctional catalysts, such as squaramides or thioureas bearing a tertiary amine, can activate both the dipole and the dipolarophile simultaneously through hydrogen bonding and Brønsted base catalysis, respectively, to afford highly substituted pyrrolidines with excellent stereocontrol. nih.govresearchgate.net These methods have been successfully applied to generate complex scaffolds, including spirooxindoles containing up to four contiguous stereocenters. nih.gov

Chiral Auxiliary-Based Syntheses

The use of a chiral auxiliary is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. N-tert-butanesulfinamide has proven to be a particularly effective chiral auxiliary for the synthesis of pyrrolidine scaffolds. researchgate.net For example, it can direct the asymmetric Tsuji-Trost allylation of N-tert-butanesulfinyl imines. The resulting product can then undergo further transformations, such as cross-metathesis and reductive cyclization, to furnish highly functionalized pyrrolidine cores with excellent diastereoselectivity. researchgate.net

Stereocontrol in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net Achieving stereocontrol in such reactions is crucial for their application in complex molecule synthesis. The 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide is a common and powerful MCR for creating functionalized pyrrolidines. rsc.org For example, the one-pot, three-component reaction of an amino acid (like proline or sarcosine), an aldehyde or ketone (like isatin), and a dipolarophile can stereoselectively generate complex spirocyclic pyrrolidines. rsc.orgrsc.org The stereochemical outcome is dictated by the geometry of the transiently formed dipole and its preferred trajectory of approach towards the dipolarophile, often leading to the exclusive formation of a single diastereomer. rsc.org

Enantioselective and Diastereoselective Control Mechanisms

The stereochemical outcome of the aforementioned reactions is governed by precise control mechanisms at the molecular level.

Enantioselective control is typically achieved by using a chiral catalyst (a metal-ligand complex or an organocatalyst) that creates a chiral environment around the reacting substrates. The catalyst forms transient, diastereomeric complexes with the substrate(s), one of which leads to the major enantiomer via a lower-energy transition state. In copper-catalyzed 1,3-dipolar cycloadditions, for instance, a chiral ligand coordinates to the copper(I) ion, which in turn complexes the azomethine ylide precursor. acs.orgscispace.com This chiral N-metalated ylide complex then approaches the dipolarophile in a highly organized, sterically-defined manner, ensuring that the cycloaddition occurs preferentially on one face of the dipolarophile. mappingignorance.org

Diastereoselective control determines the relative configuration of multiple stereocenters formed in a single reaction. This can be substrate-controlled, where an existing stereocenter (e.g., in a chiral auxiliary) directs the formation of new stereocenters, or reagent-controlled, where the catalyst and reactants dictate the relative stereochemistry. In many cycloaddition reactions leading to pyrrolidines, the diastereoselectivity is governed by the relative stability of competing transition states (endo vs. exo). mappingignorance.org For example, in the multicomponent synthesis of spiro-pyrrolidines, steric interactions in the transition state between the substituents on the dipolarophile and the newly forming ring favor one geometric approach, leading to the selective formation of one diastereomer. rsc.org Similarly, in palladium-catalyzed C-H functionalization, a directing group on the substrate coordinates to the metal center, forcing the reaction to occur on a specific face of the molecule and resulting in high diastereoselectivity. acs.org

Diastereomeric Ratio Optimization

Achieving high diastereoselectivity is a critical challenge in the synthesis of substituted pyrrolidines, which often contain multiple stereocenters. The spatial arrangement of substituents significantly influences the biological activity of the molecule. Various strategies have been developed to control the diastereomeric ratio (dr) during the formation of the pyrrolidine ring.

One prominent method is the catalyst-controlled diastereoselective reaction. For instance, phosphine-catalyzed [3+2] annulation reactions between N-tosylaldimine derivatives and vinylcyclopropane (B126155) derivatives have been shown to produce highly functionalized chiral pyrrolidines with excellent diastereoselectivity, achieving diastereomeric ratios greater than 20:1. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome.

In contrast, the use of chiral auxiliaries represents another approach. However, investigations into the impact of a D-menthyl acrylate (B77674) chiral auxiliary on the synthesis of pyrrolidine products via dipolar cycloaddition in a flow reactor showed no diastereoselectivity, resulting in a 1:1 mixture of diastereomers under all tested conditions. durham.ac.uk This highlights that the effectiveness of chiral auxiliaries is highly dependent on the specific reaction system.

| Methodology | Reactants | Catalyst/Auxiliary | Achieved Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Phosphine-catalyzed [3+2] Annulation | N-tosylaldimines and vinylcyclopropanes | Phosphine catalyst | >20:1 | researchgate.net |

| 1,3-Dipolar Cycloaddition (Flow) | Azomethine ylides and D-menthyl acrylate | D-menthyl chiral auxiliary | 1:1 | durham.ac.uk |

Enantiomeric Excess Enhancement

The synthesis of enantiopure pyrrolidines is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Catalytic asymmetric synthesis, particularly 1,3-dipolar cycloaddition of azomethine ylides, has emerged as a powerful and versatile tool for accessing enantiomerically enriched pyrrolidines. rsc.org

This method allows for the construction of the pyrrolidine core with control over absolute stereochemistry. Asymmetric 1,3-dipolar cycloadditions using chiral azomethine ylides with 3-benzyloxy-substituted alkenoylcamphorsultams have been reported to yield trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios, which serve as precursors to enantiopure bioactive molecules. researchgate.net Similarly, phosphine-catalyzed [3+2] annulation reactions have demonstrated the capability to achieve high enantioselectivity, with reported enantiomeric excess (ee) values of up to 98%. researchgate.net

The selection of the metal catalyst and the chiral ligand is crucial for inducing high levels of enantioselectivity in these transformations. The development of stereodivergent processes, which allow for the synthesis of different stereoisomers from the same set of starting materials by simply changing the catalyst or reaction conditions, further enhances the utility of this approach. rsc.org

| Methodology | Catalyst System | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Phosphine-catalyzed [3+2] Annulation | Chiral Phosphine | up to 98% | researchgate.net |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Azomethine Ylides / Camphorsultam | High (specific ee not stated) | researchgate.net |

Advanced Synthetic Techniques and Methodological Development

Recent advancements in synthetic organic chemistry have provided new tools and methodologies to construct complex molecules like 3-(Oxolan-3-yl)pyrrolidine with greater efficiency, control, and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a promising alternative to conventional heating methods for the synthesis of pyrrolidine derivatives. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. researchgate.netnih.gov For example, the N-alkylation of a NH pyrrolidine-fused chlorin, which showed no product formation after 48 hours under conventional heating, was successfully achieved in just 5 minutes with an 80% yield using microwave irradiation. nih.gov

Microwave-assisted synthesis is considered a step towards green chemistry as it is often more energy-efficient and can reduce the use of solvents. researchgate.net One-pot, three-component reactions for the synthesis of substituted pyrrolidinones have been successfully developed using microwave irradiation in an aqueous medium, providing a clean, effective, safe, and eco-friendly procedure. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of pyrrolidines aims to reduce the environmental impact of chemical processes. greenchemistry-toolkit.orgrsc.org This involves strategies such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reaction conditions. greenchemistry-toolkit.org

Sustainable approaches for the synthesis of pyrrolidine-fused spirooxindoles have been developed via three-component domino reactions in environmentally benign solvent systems like ethanol/water. semanticscholar.org Such methods minimize the use of volatile organic compounds and often lead to higher yields and simpler purification procedures. The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, is a key metric for evaluating the "greenness" of a synthetic route. greenchemistry-toolkit.org By designing syntheses that are more efficient and generate less waste, chemists can contribute to a more sustainable chemical industry. rsc.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for the synthesis and functionalization of sp³-rich ring systems like pyrrolidines under mild reaction conditions. researchgate.netprinceton.edu This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates. researchgate.net These radicals can then participate in a variety of bond-forming reactions.

A notable application is the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to assemble structurally diverse pyrrolidine rings. researchgate.net This method avoids harsh reagents and conditions typically required for such transformations. Furthermore, photoredox catalysis enables the direct functionalization of aliphatic cores, providing a general approach to diversify libraries of saturated heterocyclic compounds. princeton.edu For instance, this strategy has been used to sequentially introduce different substituents onto a pyrrolidine scaffold, offering rapid access to a wide range of analogues for medicinal chemistry exploration. princeton.edu

Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. durham.ac.uksyrris.jp This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. syrris.jp

The synthesis of 3-nitropyrrolidines via dipolar cycloaddition reactions has been successfully demonstrated using a modular flow microreactor. durham.ac.uk This approach facilitates rapid reaction optimization and can be integrated with in-line purification techniques using immobilized scavengers, yielding products with high purity without the need for traditional chromatographic separation. durham.ac.uk The use of flow chemistry can transform conventional multi-step syntheses into a more streamlined and efficient process, enabling the on-demand production of chemical targets and accelerating drug discovery programs. syrris.jp

Synthesis of Isotopic Analogs (e.g., Deuterium-Labeled 3-(Oxolan-3-yl)pyrrolidine Derivatives)

Direct H/D exchange reactions often employ a deuterium (B1214612) source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. Catalysts like palladium on carbon (Pd/C) are known to facilitate the exchange of hydrogen atoms for deuterium at various positions on a molecule. The efficiency and regioselectivity of such exchanges are highly dependent on the substrate's structure and the reaction conditions, including temperature, pressure, and the choice of catalyst. For a molecule like 3-(Oxolan-3-yl)pyrrolidine, positions susceptible to exchange would likely be those adjacent to the nitrogen atom or other activating groups, although specific outcomes would need experimental verification.

Alternatively, the synthesis of deuterated 3-(Oxolan-3-yl)pyrrolidine can be envisioned through the use of isotopically labeled precursors. This approach offers greater control over the specific sites of deuterium incorporation. For instance, the synthesis could involve a deuterated pyrrolidine intermediate or a deuterated oxolane precursor.

A hypothetical synthetic route could involve the preparation of a deuterated 3-hydroxypyrrolidine or 3-bromopyrrolidine, which would then be coupled with a suitable oxolane derivative. The synthesis of deuterated pyrrolidine derivatives has been described in the literature, often involving the reduction of a suitable precursor with a deuterium-donating reducing agent.

| Compound Name | Potential Position(s) of Deuterium Labeling |

| 3-(Oxolan-3-yl)pyrrolidine-d₄ | Pyrrolidine ring |

| 3-(Oxolan-3-yl-d₄)pyrrolidine | Oxolane ring |

| 3-(Oxolan-3-yl)pyrrolidine-d₈ | Both pyrrolidine and oxolane rings |

This table is illustrative and represents potential deuterated analogs. The actual synthesis and characterization of these compounds would require dedicated experimental investigation.

The development of synthetic routes to these and other isotopic analogs of 3-(Oxolan-3-yl)pyrrolidine would be a valuable contribution to the field, enabling a deeper understanding of its chemical and biological properties.

Reaction Chemistry and Functionalization of 3 Oxolan 3 Yl Pyrrolidine

N-Functionalization of the Pyrrolidine (B122466) Moiety

The secondary amine in the pyrrolidine ring of 3-(Oxolan-3-yl)pyrrolidine is a nucleophilic center and readily undergoes reactions with various electrophiles. This allows for the straightforward introduction of a wide range of substituents at the nitrogen atom.

N-alkylation of the pyrrolidine ring can be achieved using various alkylating agents, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent depends on the specific reactants but often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

A variety of alkyl groups can be introduced, ranging from simple methyl and ethyl groups to more complex moieties. For instance, reaction with benzyl (B1604629) bromide would yield the N-benzyl derivative. The conditions for these reactions are generally mild. nih.gov

Table 1: Examples of Reagents for N-Alkylation of Pyrrolidines

| Alkylating Agent | Product Type | Typical Base |

| Methyl iodide | N-Methylpyrrolidine | K₂CO₃ |

| Ethyl bromide | N-Ethylpyrrolidine | Et₃N |

| Benzyl chloride | N-Benzylpyrrolidine | K₂CO₃ |

The nitrogen of the pyrrolidine can be acylated using acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically performed in the presence of a base, such as triethylamine or pyridine (B92270), to scavenge the acidic byproduct (e.g., HCl). derpharmachemica.com The reaction is generally fast and efficient. For example, the reaction of 3-(Oxolan-3-yl)pyrrolidine with acetyl chloride in the presence of triethylamine would yield N-acetyl-3-(oxolan-3-yl)pyrrolidine.

The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). These acylation reactions are fundamental in peptide synthesis and for the introduction of carbonyl-containing functional groups. derpharmachemica.com

Table 2: Common Acylating Agents for Pyrrolidines

| Acylating Agent | Product Type | Typical Base |

| Acetyl chloride | N-Acetamide | Triethylamine |

| Benzoyl chloride | N-Benzamide | Pyridine |

| Acetic anhydride (B1165640) | N-Acetamide | Triethylamine |

In multi-step syntheses, it is often necessary to protect the secondary amine of the pyrrolidine ring to prevent it from reacting with certain reagents. Several common amine protecting groups can be employed.

tert-Butoxycarbonyl (Boc): The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The Boc group is stable under many reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.orgresearchgate.net

Benzyloxycarbonyl (Cbz): The Cbz group is installed using benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium bicarbonate. organic-chemistry.org A key advantage of the Cbz group is its removal by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which are neutral and mild conditions. organic-chemistry.org

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. wikipedia.org It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. wikipedia.org This orthogonality to acid-labile protecting groups like Boc makes it highly valuable in solid-phase peptide synthesis. wikipedia.org

Table 3: Common Protecting Groups for the Pyrrolidine Nitrogen

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂/Pd-C) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine in DMF) |

Derivatization at Ring Carbons

Direct functionalization of the carbon atoms of the saturated pyrrolidine ring is generally challenging due to the presence of unactivated C-H bonds.

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the pyrrolidine ring is not a feasible reaction pathway under normal conditions. The C-H bonds are not sufficiently acidic or nucleophilic to react with common electrophiles or nucleophiles. The high pKa of the C-H protons on a saturated ring system makes deprotonation difficult, a necessary step for many nucleophilic substitutions. Similarly, the lack of π-electrons means the ring is not susceptible to electrophilic attack in the way aromatic systems are. echemi.com

Therefore, the synthesis of 3-(oxolan-3-yl)pyrrolidines with substituents on the pyrrolidine ring typically involves using a pre-functionalized starting material that is then cyclized to form the desired substituted pyrrolidine ring.

The reaction mechanism is thought to proceed through a reductive Mizoroki-Heck type pathway. researchgate.net The choice of an N-alkyl substituent on the pyrroline (B1223166) is crucial, as N-acyl pyrrolines tend to undergo standard Heck arylation to yield alkene products rather than the desired hydroarylation product. researchgate.netnih.gov This methodology has a broad substrate scope and allows for the direct synthesis of medicinally relevant 3-arylpyrrolidine structures. researchgate.netnih.gov

Table 4: Example of Palladium-Catalyzed Hydroarylation

| Pyrroline Substrate | Aryl Halide | Palladium Catalyst | Product |

| N-Propyl-2-pyrroline | Iodobenzene | Pd(OAc)₂ / P(o-tol)₃ | 1-Propyl-3-phenylpyrrolidine |

| N-Benzyl-2-pyrroline | 4-Iodoanisole | Pd(OAc)₂ / P(o-tol)₃ | 1-Benzyl-3-(4-methoxyphenyl)pyrrolidine |

Ring-Opening and Rearrangement Reactions of Oxolane and Pyrrolidine Moieties

The stability of the oxolane and pyrrolidine rings in 3-(oxolan-3-yl)pyrrolidine is notable, yet under specific conditions, these rings can undergo cleavage or rearrangement, offering pathways to structurally diverse molecules. The susceptibility of each ring to such transformations is dictated by the reaction conditions and the nature of the activating reagents.

The oxolane moiety, a cyclic ether, is generally stable to a wide range of reagents. However, its ring can be opened under harsh acidic conditions, often in the presence of nucleophiles. For instance, treatment with strong hydrohalic acids (HBr or HI) can lead to the cleavage of a C-O bond, resulting in a haloalkoxy-substituted pyrrolidine derivative. The regioselectivity of this ring-opening is influenced by steric and electronic factors. Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) suggest that specific intramolecular FLPs can facilitate this transformation, indicating the potential for metal-free catalysis in related systems. nih.gov

The pyrrolidine ring, a cyclic amine, is also relatively stable. However, recent advancements in organic synthesis have introduced methods for the deconstructive functionalization of unstrained cyclic amines. chim.it These methods often involve the in situ generation of a reactive intermediate, such as an iminium ion, which can then undergo nucleophilic attack or rearrangement. For example, oxidation of the pyrrolidine nitrogen followed by treatment with a suitable reagent could initiate a ring-opening process. While specific examples for 3-(oxolan-3-yl)pyrrolidine are not extensively documented, analogous transformations on other pyrrolidine systems provide a basis for potential reactivity.

Skeletal rearrangements of the 3-(oxolan-3-yl)pyrrolidine core could be envisioned through processes like the Stevens or Sommelet-Hauser rearrangements if the nitrogen atom is quaternized with a suitable substituent. These rearrangements involve the formation of an ylide followed by a mdpi.comusc.edu.au- or usc.edu.aunih.gov-sigmatropic shift, respectively, leading to ring expansion or contraction products.

Table 1: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Oxolane Ring Opening | HBr or HI, heat | Haloalkoxy-substituted pyrrolidine |

| Pyrrolidine Ring Opening | Oxidizing agent, followed by nucleophile | Amino alcohol or related derivatives |

| Skeletal Rearrangement | 1. CH₃I; 2. Strong base (e.g., NaH) | Ring-expanded or rearranged amines |

This table presents potential reactions based on the general reactivity of oxolane and pyrrolidine rings. Specific experimental data for 3-(oxolan-3-yl)pyrrolidine may vary.

Transformations for Scaffold Diversification

The 3-(oxolan-3-yl)pyrrolidine scaffold serves as a versatile starting point for the synthesis of a diverse range of more complex molecules. usc.edu.auresearchgate.net Functionalization can occur at the pyrrolidine nitrogen or involve modifications to the carbon skeleton of either ring.

The secondary amine of the pyrrolidine ring is the most common site for functionalization. It can readily undergo a variety of classical amine reactions, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces a wide array of substituents at the nitrogen atom.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of the parent molecule.

Beyond N-functionalization, diversification of the carbon framework can be achieved through various C-H activation and functionalization strategies, although these are generally more challenging. Metal-catalyzed C-H activation could potentially introduce substituents at various positions on either the oxolane or pyrrolidine ring, leading to a library of regioisomeric derivatives.

Table 2: Representative Scaffold Diversification Reactions

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | R-X (X=Br, I), K₂CO₃, CH₃CN | Alkyl |

| N-Acylation | RCOCl, Et₃N, CH₂Cl₂ | Acyl |

| N-Arylation | Ar-Br, Pd₂(dba)₃, BINAP, NaOtBu | Aryl |

| N-Sulfonylation | RSO₂Cl, Pyridine | Sulfonyl |

This table provides examples of common reactions for the diversification of the 3-(oxolan-3-yl)pyrrolidine scaffold.

[3+2] Cycloaddition Reactions Involving 3-(Oxolan-3-yl)pyrrolidine Precursors or Derivatives

The pyrrolidine ring is a key structural motif that can be synthesized or further functionalized using [3+2] cycloaddition reactions. researchgate.netrsc.orgmdpi.commdpi.comnih.gov In the context of 3-(oxolan-3-yl)pyrrolidine, its derivatives can participate in such reactions either as precursors to 1,3-dipoles or as dipolarophiles.

One of the most common applications of pyrrolidine derivatives in [3+2] cycloadditions is in the generation of azomethine ylides. mdpi.comnih.gov An N-substituted derivative of 3-(oxolan-3-yl)pyrrolidine can be envisioned to form an azomethine ylide through several established methods. For instance, the reaction of an N-alkylated 3-(oxolan-3-yl)pyrrolidine with an aldehyde or ketone in the presence of a dehydrating agent can generate an iminium ion, which upon deprotonation at a carbon atom adjacent to the nitrogen, yields an azomethine ylide. This in situ generated 1,3-dipole can then react with a variety of dipolarophiles, such as alkenes, alkynes, or carbonyl compounds, to construct new five-membered heterocyclic rings. mdpi.comnih.govwikipedia.org

The general scheme for the generation of an azomethine ylide from a secondary amine like 3-(oxolan-3-yl)pyrrolidine involves condensation with an aldehyde (e.g., formaldehyde) to form an iminium ion, which then undergoes deprotonation to yield the 1,3-dipole. This ylide can then be trapped by a dipolarophile.

Alternatively, derivatives of 3-(oxolan-3-yl)pyrrolidine containing an unsaturated moiety could potentially act as dipolarophiles in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones, azides, or nitrile oxides. For example, an N-alkenyl derivative of 3-(oxolan-3-yl)pyrrolidine could react with an azomethine ylide generated from another source to afford a more complex polycyclic system.

The stereochemical outcome of these cycloadditions is often highly dependent on the reaction conditions, the nature of the substituents on both the dipole and the dipolarophile, and the presence of a catalyst. Asymmetric [3+2] cycloadditions, employing chiral catalysts or auxiliaries, can provide enantiomerically enriched products, which is of significant importance in drug discovery. nih.govnih.gov

Table 3: Potential [3+2] Cycloaddition Reactions

| Role of 3-(Oxolan-3-yl)pyrrolidine Derivative | 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Precursor to Azomethine Ylide | In situ generated from N-substituted derivative | Alkene, Alkyne, Carbonyl | Fused or spiro-pyrrolidine |

| Dipolarophile | Nitrone, Azide, Nitrile Oxide | N-alkenyl or N-alkynyl derivative | Isoxazolidine, Triazoline, Isoxazoline |

This table illustrates the potential involvement of 3-(oxolan-3-yl)pyrrolidine derivatives in [3+2] cycloaddition reactions based on established principles of pyrrolidine chemistry.

Computational and Theoretical Studies on 3 Oxolan 3 Yl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating molecular systems at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure, energy, and properties of a molecule. For a flexible system like 3-(Oxolan-3-yl)pyrrolidine, these calculations can predict stable conformations, transition states between them, and a variety of physicochemical properties.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. scirp.org DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. This approach is well-suited for studying medium-sized organic molecules like 3-(Oxolan-3-yl)pyrrolidine.

Typical DFT studies on such a molecule would involve:

Geometry Optimization: Determining the lowest-energy three-dimensional structure of various possible conformers.

Frequency Calculations: Confirming that optimized structures are true energy minima (no imaginary frequencies) and calculating thermodynamic properties like Gibbs free energy.

Electronic Property Analysis: Calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's stability and excitation energy.

Reactivity Descriptors: Using conceptual DFT, global reactivity descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to predict the molecule's behavior in chemical reactions. mdpi.com

For a molecule like 3-(Oxolan-3-yl)pyrrolidine, DFT calculations would be essential to map out the potential energy surface arising from the different puckering states of the two rings and the rotation around the bond connecting them.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on a Conformer of 3-(Oxolan-3-yl)pyrrolidine This table presents the type of data generated from DFT calculations and does not represent experimentally verified values for this specific molecule.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Total Energy | -441.876 | Hartree | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | -6.54 | eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | 2.13 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.67 | eV | The energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 2.31 | Debye | A measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data or empirical parameters beyond fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. researchgate.net While often more computationally demanding than DFT, they can provide highly accurate results, serving as a benchmark for other methods. nih.gov

For 3-(Oxolan-3-yl)pyrrolidine, high-level ab initio calculations could be used to:

Accurately determine the relative energies between different conformers, especially when DFT methods might struggle with weak interactions.

Investigate the transition states and energy barriers for pseudorotation pathways within each ring.

Simulate spectroscopic properties, such as vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra for structural validation. esisresearch.org

The choice between DFT and ab initio methods often depends on the desired accuracy and the available computational resources. A common strategy is to perform an initial conformational search using a less expensive method, followed by single-point energy calculations on the most stable conformers using a high-level ab initio method.

Conformational Analysis and Pseudorotation of Cyclic Systems

The non-planar nature of saturated five-membered rings like pyrrolidine (B122466) and oxolane gives rise to a dynamic conformational behavior known as pseudorotation. bohrium.com Unlike the distinct chair and boat forms of cyclohexane, the conformers of a five-membered ring are rapidly interconverting with very low energy barriers. The conformational landscape is often described as a "pseudorotation wheel," where each point on the wheel represents a different puckered conformation. The most symmetric forms are the "envelope" (Cs symmetry), where one atom is out of the plane of the other four, and the "twist" (C2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.gov

The pyrrolidine ring, particularly in derivatives like proline, exhibits characteristic puckering at the Cγ carbon (the carbon opposite the nitrogen atom). This leads to two primary envelope conformations:

Cγ-endo: The Cγ atom is puckered on the same side as the substituent at the nitrogen or the carboxyl group in proline (often called the "down" pucker). nih.gov

Cγ-exo: The Cγ atom is puckered on the opposite side (often called the "up" pucker). nih.gov

The relative stability of the endo and exo puckers is highly sensitive to the nature and stereochemistry of substituents on the ring. nih.gov For instance, electron-withdrawing substituents at the 4-position of proline can have a profound stereoelectronic effect (the gauche effect), which can override steric preferences to favor one pucker over the other. researchgate.net In an unsubstituted pyrrolidine ring, the energy barrier for interconversion between these states is low, but in a substituted system like 3-(Oxolan-3-yl)pyrrolidine, the bulky oxolanyl group at the C3 position would significantly influence this equilibrium. Computational studies are crucial to determine whether an endo- or exo-type pucker is favored and to quantify the energy difference. frontiersin.org

Table 2: General Characteristics of Pyrrolidine Ring Puckering

| Pucker Type | Description | Typical Influence of Substituents |

|---|---|---|

| Cγ-endo | Cγ atom is displaced towards the nitrogen substituent. | Favored by 4S-electron-withdrawing groups due to the gauche effect. nih.govnih.gov |

| Cγ-exo | Cγ atom is displaced away from the nitrogen substituent. | Favored by 4R-electron-withdrawing groups and can be sterically preferred to minimize interactions. researchgate.netnih.gov |

The oxolane (tetrahydrofuran, THF) ring exhibits a similar pseudorotation pathway to pyrrolidine. High-level ab initio calculations have suggested that the equilibrium conformation for THF itself is an envelope (Cs) structure, with a twist (C2) form being a local minimum on the potential energy surface. nih.gov The energy barrier between these conformers is very small, leading to a highly flexible ring.

The presence of a substituent, as in the 3-pyrrolidinyl group in 3-(Oxolan-3-yl)pyrrolidine, will create a preference for certain puckered conformations. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain. Computational modeling would be necessary to identify the most stable envelope and twist conformations and to map the pseudorotation interconversion pathways. researchgate.net

The puckering conformation of the pyrrolidine ring.

The puckering conformation of the oxolane ring.

The rotational orientation (torsion angle) around the C-C bond connecting the two rings.

These factors are interdependent, creating a complex, multi-dimensional potential energy surface. For example, a specific pucker in the pyrrolidine ring might sterically favor a particular pucker in the adjacent oxolane ring to minimize hydrogen-hydrogen repulsions. Computational studies, such as relaxed potential energy surface scans, are essential to explore these inter-ring dynamics. researchgate.netresearchgate.net

By systematically rotating the connecting C-C bond while allowing the ring puckers to relax, a theoretical model can identify the global minimum energy conformation as well as other low-energy local minima. This analysis would reveal whether the two rings prefer a more extended or a more compact arrangement relative to each other and would quantify the energy barriers to rotation, providing a complete picture of the molecule's conformational flexibility and preferences.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(Oxolan-3-yl)pyrrolidine |

| Proline |

| Tetrahydrofuran (B95107) |

| Pyrrolidine |

| Oxolane |

Stereoelectronic Effects and Their Influence on Stability and Reactivity

Stereoelectronic effects are crucial in determining the preferred three-dimensional arrangement (conformation) of a molecule, which in turn dictates its stability and reactivity. These effects arise from the interaction between electron orbitals. In a molecule such as 3-(Oxolan-3-yl)pyrrolidine, which contains a flexible five-membered pyrrolidine ring and an attached oxolane ring, several such effects are at play. The pyrrolidine ring itself is not planar and adopts puckered "envelope" or "twist" conformations to relieve strain, with substituents occupying pseudo-axial or pseudo-equatorial positions. nih.govbeilstein-journals.org The stability of these conformers is heavily influenced by stereoelectronic interactions. nih.gov

The anomeric effect is a stereoelectronic phenomenon, originally observed in carbohydrate chemistry, that describes the preference for an axial orientation of an electronegative substituent at a carbon atom adjacent to a heteroatom in a heterocyclic ring. wikipedia.orgscripps.edu This preference is contrary to what would be expected from steric hindrance alone. The effect is generally explained by a stabilizing hyperconjugative interaction, where a lone pair (n) on the ring heteroatom donates electron density into the antibonding orbital (σ) of the adjacent C-X bond (where X is the electronegative substituent). rsc.orgrsc.org This n → σ interaction is geometrically optimal when the lone pair and the C-X bond are anti-periplanar, a condition met in the axial conformation. rsc.org

While the classic anomeric effect is defined for substituents at the α-position to a ring heteroatom (C-2 or C-5 in pyrrolidine), analogous hyperconjugative interactions can influence the conformation of 3-(Oxolan-3-yl)pyrrolidine. A "generalized" anomeric effect can be considered, involving interactions between the nitrogen lone pair of the pyrrolidine ring and the σ* orbitals of the C-C and C-O bonds of the adjacent oxolane substituent. beilstein-journals.orgresearchgate.net Computational studies on related fluorinated pyrrolidines have demonstrated that n(N) → σ(CF) electron delocalization is a key factor in modulating the energetics and conformational bias of the molecule. nih.govbeilstein-journals.org Similarly, interactions between the lone pairs on the oxolane's oxygen atom and the σ orbitals of the pyrrolidine ring can also contribute to conformational stability.

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence on Stability |

| Generalized Anomeric Effect | Nitrogen lone pair (nN) | C-C/C-O antibonding (σ) | Stabilization of specific ring puckers |

| Homoanomeric Effect | Oxygen lone pair (nO) | C-C/C-N antibonding (σ) | Minor influence on conformation |

This table illustrates potential stereoelectronic interactions within 3-(Oxolan-3-yl)pyrrolidine based on principles from related systems.

The gauche effect describes the tendency for certain molecular chains to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically less hindered anti conformation (180°). wikipedia.org This effect is prominent in systems like 1,2-difluoroethane, where hyperconjugation and electrostatic interactions stabilize the gauche arrangement. wikipedia.orgnih.gov In substituted pyrrolidines, the gauche effect influences the relative orientation of substituents on adjacent carbon atoms. nih.govbeilstein-journals.org

For 3-(Oxolan-3-yl)pyrrolidine, the key dihedral angle is N-C3-C(oxolane)-O. The relative positioning of the pyrrolidine nitrogen and the oxolane oxygen is subject to gauche effects. A conformation where the nitrogen and oxygen atoms are gauche to each other can be stabilized by a combination of hyperconjugative interactions (e.g., σ(C-H) → σ(C-N) or σ(C-H) → σ(C-O)) and attractive electrostatic forces. nih.govresearchgate.net Computational analysis of fluorinated pyrrolidines has shown that an electrostatic gauche effect, stemming from an attractive interaction between the partially positive N-H₂⁺ group and a partially negative fluorine atom, can reinforce the hyperconjugative gauche effect. nih.gov While the oxolane substituent is not as electronegative as fluorine, similar, albeit weaker, electrostatic and hyperconjugative interactions are expected to influence the conformational equilibrium of 3-(Oxolan-3-yl)pyrrolidine. beilstein-journals.orgnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com It allows researchers to map potential energy surfaces, identify transition states, and calculate activation energies, providing a step-by-step understanding of how reactants are converted into products. nih.govacs.org For reactions involving the pyrrolidine scaffold, computational studies have provided critical insights into stereoselectivity and reaction pathways. emich.eduacs.orgemich.edu

For instance, the synthesis of substituted pyrrolidines can occur through various routes, such as Michael additions followed by cyclization, researchgate.netfrontiersin.orgrsc.org 1,3-dipolar cycloadditions, or ring contractions of pyridines. nih.gov DFT calculations have been used to model these complex transformations. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations proposed a reaction mechanism and showed that the formation of the main product was governed by kinetic selectivity (the lowest energy barrier) rather than thermodynamic stability. beilstein-journals.org Similarly, in the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT calculations unveiled a mechanism where the rate-determining step was the release of N₂ to form a 1,4-biradical intermediate, whose barrierless collapse explained the observed stereochemistry. nih.govacs.org

A hypothetical computational study on the synthesis of 3-(Oxolan-3-yl)pyrrolidine could involve modeling a key step, such as the reductive cyclization of a precursor. The table below outlines the type of data that such a study would generate.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) |

| Aza-Michael Addition | Amine + α,β-Unsaturated Ester | TS1 | Michael Adduct | 15.2 | -10.5 |

| Intramolecular Cyclization | Michael Adduct | TS2 | Pyrrolidinone Intermediate | 22.8 | -5.1 |

| Reduction of Lactam | Pyrrolidinone Intermediate | TS3 | 3-(Oxolan-3-yl)pyrrolidine | 18.5 | -15.3 |

This interactive table presents hypothetical DFT-calculated energy values for a plausible synthetic route to a pyrrolidine derivative, illustrating how computational modeling elucidates reaction mechanisms.

These computational approaches can guide experimental work by predicting the feasibility of a reaction, explaining product distributions, and suggesting modifications to reaction conditions to improve yield or selectivity. acs.org

Theoretical Structure-Activity Relationship (SAR) Studies and Molecular Modeling

Theoretical Structure-Activity Relationship (SAR) studies and molecular modeling are used to understand how a molecule's structure relates to its properties, which is a cornerstone of rational drug design and materials science. nih.govresearchgate.net For pyrrolidine-based compounds, computational techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are used to build predictive models and analyze molecular interactions. nih.govtandfonline.combohrium.com

The pyrrolidine ring is a versatile and highly valued scaffold in medicinal chemistry due to its three-dimensional structure, the presence of a basic nitrogen atom, and multiple points for stereocontrolled substitution. nih.govresearchgate.net Computational modeling aids in designing new ligands based on this scaffold by exploring its conformational space and potential interactions.

Key ligand design principles involving the pyrrolidine scaffold include:

Scaffold Hopping and Decoration : The core pyrrolidine ring can be "decorated" with various functional groups to probe interactions with a target receptor or enzyme. The 3-(Oxolan-3-yl) substituent is an example of such a decoration, adding polarity and hydrogen bond accepting capability.

Conformational Constraint : The flexibility of the pyrrolidine ring can be controlled by introducing substituents or incorporating it into a larger, more rigid system. This "locking" of a specific conformation can enhance binding affinity by reducing the entropic penalty upon binding. nih.gov

Stereochemical Control : The pyrrolidine ring contains chiral centers. As molecular recognition is highly stereospecific, controlling the stereochemistry of substituents is critical. Molecular modeling can predict which stereoisomer will have a more favorable interaction profile. researchgate.net

Vectorial Orientation : The substituents on the pyrrolidine ring project into specific regions of 3D space. Ligand design focuses on placing functional groups along vectors where they can form optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with a binding site. nih.gov

The chemical behavior of 3-(Oxolan-3-yl)pyrrolidine is significantly influenced by its ability to form intermolecular interactions. The secondary amine (-NH-) group can act as both a hydrogen bond donor and acceptor, while the ether oxygen of the oxolane ring acts as a hydrogen bond acceptor. mdpi.com

Computational methods are used to analyze and quantify these interactions:

Hydrogen Bonding : Quantum chemical calculations can determine the geometry and energy of hydrogen bonds formed between 3-(Oxolan-3-yl)pyrrolidine and other molecules, such as water or a binding site residue. Analysis of the electron density, for example through Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature and strength of these bonds. nih.govmdpi.com

Metal Coordination : The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it a potential ligand for metal ions. ku.edunih.gov Computational models can predict the coordination geometry, bond energies, and electronic structure of metal complexes involving this scaffold. These studies are crucial for understanding its potential role in catalysis or as a chelating agent. acs.org Dihydrogen complexes serve as prototypes for understanding the coordination chemistry of saturated molecules. nih.gov

Van der Waals and Hydrophobic Interactions : The carbon framework of the molecule engages in weaker but cumulatively important van der Waals and hydrophobic interactions, which can be modeled to understand its solubility and binding to nonpolar pockets.

The strength and directionality of these intermolecular forces are fundamental to the molecule's physical properties and its ability to interact with other chemical species.

| Interacting Group | Potential Interaction | Role | Computational Analysis Method |

| Pyrrolidine -NH | Hydrogen Bond Donor/Acceptor | Solvation, Crystal Packing, Receptor Binding | DFT, MD, QTAIM |

| Oxolane Oxygen | Hydrogen Bond Acceptor | Solvation, Receptor Binding | DFT, Molecular Electrostatic Potential (MEP) |

| Pyrrolidine Nitrogen | Metal Coordination (Lewis Base) | Ligand for Metal Ions | DFT, Natural Bond Orbital (NBO) Analysis |

| Aliphatic Backbone | Van der Waals / Hydrophobic | Nonpolar Interactions | MD Simulations, Surface Area Calculations |

This interactive table summarizes the key intermolecular interactions possible for 3-(Oxolan-3-yl)pyrrolidine and the computational methods used to study them.

Applications of 3 Oxolan 3 Yl Pyrrolidine As a Core Scaffold in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the secondary amine of the pyrrolidine (B122466) ring, coupled with the potential for the oxolane oxygen to act as a coordinating group or be involved in ring-opening strategies, makes 3-(Oxolan-3-yl)pyrrolidine an attractive starting material for the synthesis of complex heterocyclic systems. Its bifunctional nature allows for its participation in a variety of synthetic transformations, including multi-component reactions and cycloadditions, to generate novel fused and spirocyclic frameworks. tandfonline.comresearchgate.netresearchgate.netnih.govrsc.orgmdpi.commdpi.com

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and pyrrolidine derivatives are frequently employed in these transformations. tandfonline.comresearchgate.netmdpi.commdpi.comnih.govnih.govnih.gov For instance, the secondary amine of 3-(Oxolan-3-yl)pyrrolidine can react with an aldehyde and an isocyanide in a Ugi-type reaction or participate in 1,3-dipolar cycloadditions to generate highly substituted pyrrolidine-containing heterocycles. acs.orgnih.govresearchgate.net The presence of the oxolane moiety can influence the stereochemical outcome of these reactions and provides an additional site for further functionalization.

Furthermore, this scaffold is well-suited for the construction of spirocyclic systems, which are prevalent in many biologically active natural products. ethz.chresearchgate.netmdpi.com The pyrrolidine ring can be a key component in the formation of spiro[pyrrolidine-3,3′-oxindoles], a privileged scaffold in medicinal chemistry. researchgate.netmdpi.com The synthesis of such complex structures often involves cycloaddition reactions where the pyrrolidine nitrogen acts as a nucleophile. researchgate.net The tetrahydrofuran (B95107) ring in 3-(Oxolan-3-yl)pyrrolidine can impart unique conformational constraints and solubility properties to the resulting spiro-heterocycles.

| Reaction Type | Potential Products | Key Features of 3-(Oxolan-3-yl)pyrrolidine |

| Multi-component Reactions (e.g., Ugi, Passerini) | Highly substituted, functionalized pyrrolidines | Readily available secondary amine |

| 1,3-Dipolar Cycloadditions | Fused and spirocyclic pyrrolidine derivatives | Formation of azomethine ylides from the secondary amine |

| Pictet-Spengler Reaction | β-carboline fused systems | Nucleophilicity of the pyrrolidine nitrogen |

| Intramolecular Cyclizations | Bridged and fused heterocyclic systems | Potential for functionalization on both rings |

Strategic Intermediate in the Synthesis of Natural Product Analogs

The pyrrolidine and tetrahydrofuran motifs are common structural features in a wide array of natural products with significant biological activities. nih.govbaranlab.org Consequently, 3-(Oxolan-3-yl)pyrrolidine represents a valuable chiral building block for the synthesis of analogs of these natural products, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. nih.gov

The synthesis of analogs of lignans, a class of natural products with diverse biological activities, often involves the construction of substituted tetrahydrofuran rings. The tetrahydrofuran portion of 3-(Oxolan-3-yl)pyrrolidine can serve as a scaffold to append various aryl groups, mimicking the core structure of many lignans. The pyrrolidine ring, in turn, can be functionalized to introduce different substituents, leading to a library of natural product-like molecules with potentially enhanced or novel biological profiles.

Moreover, many alkaloids contain the pyrrolidine ring as a core structural element. The synthesis of complex alkaloids often involves the stereoselective construction of substituted pyrrolidines. The pre-existing chiral centers in 3-(Oxolan-3-yl)pyrrolidine can be exploited to control the stereochemistry of subsequent transformations, making it a useful intermediate in the asymmetric synthesis of alkaloid analogs.

Role in Scaffold Diversity Generation and Library Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. acs.orgmdpi.com The unique topology of 3-(Oxolan-3-yl)pyrrolidine, combining two distinct heterocyclic rings, makes it an excellent starting point for generating scaffold diversity. acs.orgnih.gov

By systematically modifying both the pyrrolidine and tetrahydrofuran rings, a wide range of novel scaffolds can be accessed. The secondary amine of the pyrrolidine can be readily functionalized through acylation, alkylation, or sulfonylation, introducing a first point of diversity. nih.govresearchgate.net The oxolane ring can be subjected to ring-opening reactions or substitution at the adjacent carbon atoms, providing further opportunities for diversification.

This bifunctional scaffold is particularly well-suited for combinatorial library synthesis, where a large number of related compounds are prepared in a systematic manner. nih.govresearchgate.netnih.govamericanpeptidesociety.org Using split-and-pool synthesis strategies, different building blocks can be attached to the pyrrolidine nitrogen, while the tetrahydrofuran moiety can be derivatized in a separate set of reactions. nih.gov This approach allows for the rapid generation of large and diverse compound libraries for high-throughput screening in drug discovery programs. mdpi.com

| Modification Site | Reaction Type | Potential Diversity Elements |

| Pyrrolidine Nitrogen | Acylation, Alkylation, Sulfonylation, Reductive Amination | Amides, tertiary amines, sulfonamides, substituted amines |

| Pyrrolidine Ring | C-H Functionalization | Alkyl, aryl, or functional group substitution |

| Tetrahydrofuran Ring | Ring-opening, Substitution | Diols, ethers, substituted tetrahydrofurans |

Ligand Design for Catalytic Systems

The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. nih.govnih.gov Pyrrolidine-based structures have been extensively used as chiral ligands in a variety of metal-catalyzed reactions. nih.govnih.gov The 3-(Oxolan-3-yl)pyrrolidine scaffold offers the potential for the design of novel bidentate ligands where the pyrrolidine nitrogen and the oxolane oxygen can coordinate to a metal center. rsc.orgnih.gov

The stereochemistry of the pyrrolidine and tetrahydrofuran rings can create a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in catalytic transformations. nih.gov The distance and relative orientation of the nitrogen and oxygen atoms can be fine-tuned by introducing substituents on the rings, allowing for the optimization of the ligand for a specific catalytic reaction.

Potential applications for ligands derived from 3-(Oxolan-3-yl)pyrrolidine include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The ether-amine chelate that can be formed is a common motif in successful chiral ligands. The modular nature of the scaffold allows for the synthesis of a library of related ligands, facilitating the rapid screening and identification of the optimal ligand for a particular catalytic process. acs.org

Future Research Directions in 3 Oxolan 3 Yl Pyrrolidine Chemistry

Development of Novel and More Efficient Stereoselective Methodologies

The presence of multiple stereocenters in 3-(Oxolan-3-yl)pyrrolidine necessitates the development of advanced stereoselective synthetic methods. While general strategies for chiral pyrrolidine (B122466) synthesis exist, their application and optimization for this specific spirocyclic system remain a fertile ground for research. slideshare.netresearchgate.net Future efforts should focus on several key areas:

Asymmetric Organocatalysis: Proline and its derivatives have proven to be powerful organocatalysts for a variety of asymmetric transformations. slideshare.netnih.gov Future research could explore the use of novel chiral pyrrolidine-based organocatalysts to construct the 3-(Oxolan-3-yl)pyrrolidine scaffold with high enantioselectivity. This could involve asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions where one of the heterocyclic rings is formed stereoselectively. slideshare.netnih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective approach to chiral amine synthesis. nih.gov Future investigations could focus on identifying or engineering enzymes that can catalyze the stereoselective formation of the pyrrolidine ring, potentially through intramolecular reductive amination of a suitable precursor containing the oxolane moiety. nih.govgoogle.com

Multicomponent Reactions (MCRs): MCRs provide a highly efficient means of generating molecular complexity in a single step. mdpi.com Designing novel MCRs that bring together precursors for both the pyrrolidine and oxolane rings in a stereocontrolled fashion would be a significant advancement. mdpi.com This could involve, for example, a [3+2] cycloaddition of an azomethine ylide with a dipolarophile containing a latent oxolane precursor. nih.gov

Substrate-Controlled Diastereoselective Synthesis: Utilizing chiral starting materials derived from the chiral pool, such as amino acids or carbohydrates, can provide a robust strategy for controlling the absolute stereochemistry of the final product. google.comresearchgate.net Research in this area could explore novel cyclization strategies of acyclic precursors where the stereocenters on the oxolane ring direct the formation of the pyrrolidine ring, or vice-versa.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. slideshare.net | Design of novel chiral catalysts tailored for the spirocyclic scaffold. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, green chemistry. nih.gov | Enzyme screening and engineering for intramolecular cyclizations. google.com |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library synthesis. mdpi.com | Development of novel MCRs for convergent synthesis of the spirocycle. |

| Substrate-Controlled Synthesis | Access to specific enantiomers, predictable stereochemical outcomes. google.com | Design of chiral precursors and novel diastereoselective cyclization methods. |

Exploration of Underutilized Reaction Pathways and Catalytic Systems

Beyond established methods, the exploration of novel and underutilized reaction pathways and catalytic systems could lead to breakthrough efficiencies and selectivities in the synthesis of 3-(Oxolan-3-yl)pyrrolidine and its derivatives.

C-H Functionalization/Amination: Direct C-H amination strategies offer an atom-economical approach to the synthesis of N-heterocycles. google.comacs.org Future research could investigate the intramolecular C-H amination of a suitably functionalized oxolane derivative to forge the pyrrolidine ring. nih.gov This would bypass the need for pre-functionalized starting materials and shorten synthetic sequences.

Photoredox and Electrochemical Catalysis: These emerging techniques provide access to unique reactive intermediates under mild conditions. slideshare.netopenaccessgovernment.org Photoredox catalysis could be employed to generate radical intermediates that participate in novel cyclization reactions to form the spirocyclic core. slideshare.netopenaccessgovernment.orgnbinno.com Similarly, electrochemical synthesis offers a sustainable and reagent-free method for constructing C-N and C-O bonds, which could be applied to the formation of the pyrrolidine and oxolane rings. nih.govnih.govmdpi.comresearchgate.netatamanchemicals.com

Novel Catalytic Systems: The development of new catalytic systems based on earth-abundant metals or novel ligand designs could offer improved reactivity and selectivity. acs.org For instance, iron or copper-based catalysts could be explored for intramolecular amination reactions. wikipedia.org Additionally, dual catalytic systems that can activate different parts of the molecule simultaneously could enable novel tandem reactions for the rapid construction of the 3-(Oxolan-3-yl)pyrrolidine scaffold.

Ring Contraction/Expansion Strategies: Unconventional approaches such as the photo-promoted ring contraction of pyridines to pyrrolidines could be adapted for the synthesis of the target molecule. chemicalbook.commdpi.com This would involve designing a pyridine (B92270) precursor that already contains the oxolane moiety or a precursor that can be converted to it.

| Reaction Pathway | Potential Advantages | Key Research Focus |

| C-H Functionalization/Amination | High atom economy, reduced synthetic steps. google.comacs.org | Development of regioselective and stereoselective C-H amination catalysts. nih.gov |

| Photoredox/Electro-organic Synthesis | Mild reaction conditions, access to unique reactivity. slideshare.netmdpi.com | Design of novel photocatalysts and electrochemical cells for heterocycle synthesis. nih.govopenaccessgovernment.org |

| Novel Catalytic Systems | Cost-effective, sustainable, potentially new reactivity. acs.org | Exploration of earth-abundant metal catalysts and innovative ligand designs. |

| Ring Contraction/Expansion | Access to novel synthetic disconnections. chemicalbook.com | Design of suitable precursors for ring transformation reactions. mdpi.com |

Advanced Computational Modeling for Predictive Synthesis and Conformational Landscapes

Computational chemistry is poised to play a pivotal role in accelerating the development of synthetic routes and understanding the properties of 3-(Oxolan-3-yl)pyrrolidine.

Predictive Synthesis and Reaction Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and suggest optimal conditions. mdpi.comwikipedia.org Future work could involve developing machine learning models specifically for the synthesis of N-heterocycles, which could be used to predict the feasibility and stereochemical outcome of novel synthetic routes to 3-(Oxolan-3-yl)pyrrolidine. chemicalbook.commdpi.comwikipedia.org Artificial intelligence can also aid in retrosynthetic analysis, proposing novel and efficient synthetic pathways. nih.govwikipedia.org

Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing valuable insights into the mechanisms of catalytic and stereoselective reactions. slideshare.netatamanchemicals.com This understanding can guide the rational design of more efficient catalysts and reaction conditions for the synthesis of the target molecule. slideshare.netopenaccessgovernment.org